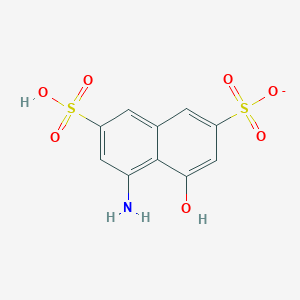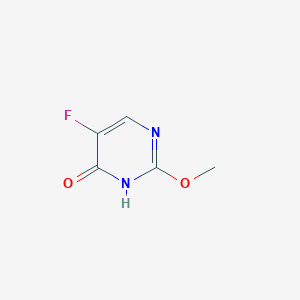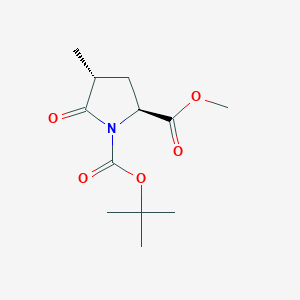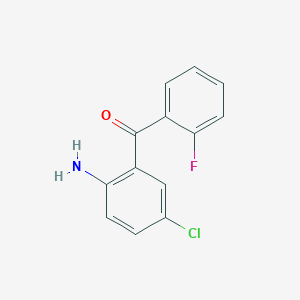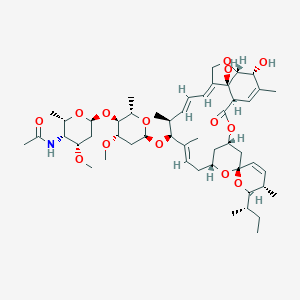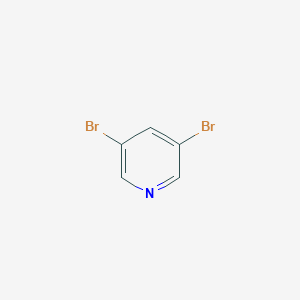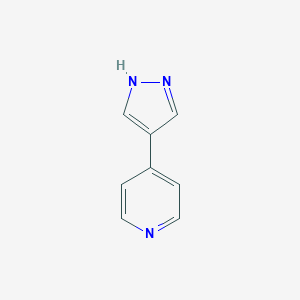
6-Exomethylenesimvastatin
Overview
Description
6-Exomethylenesimvastatin, also known as 6-EMV, is a synthetic, non-steroidal statin drug developed by Merck & Co. It is a prodrug of simvastatin, and is used as an antihyperlipidemic agent to reduce cholesterol and triglyceride levels in the blood. 6-EMV is hydrolyzed in the gastrointestinal tract and converted to simvastatin, which is then absorbed into the bloodstream. This drug has been approved by the US Food and Drug Administration (FDA) for the treatment of hyperlipidemia in adults.
Scientific Research Applications
Metabolism and Excretion : Simvastatin's metabolites are formed from 6-Exomethylenesimvastatin via a common aldehyde intermediate, and these metabolites are excreted in bile in rats and dogs (Vickers & Duncan, 1991).
Impact on Exercise and Metabolic Syndrome : Simvastatin impairs cardiorespiratory fitness and skeletal muscle mitochondrial content when combined with exercise training, especially in overweight or obese patients at risk of metabolic syndrome (Mikus et al., 2013).
Anti-Inflammatory Effects : It reduces inflammation by downregulating cytokines in endothelium and leukocytes, which may explain its benefits in treating atherosclerosis (Rezaie-Majd et al., 2002).
Immunomodulatory Agent : Shows potential as an immunomodulatory agent, targeting autoimmune response in diseases like multiple sclerosis (Zhang et al., 2008).
Stroke and Infection : Reduces stroke-induced splenic atrophy and lung susceptibility to bacterial infection in mice, suggesting benefits for stroke patients (Jin et al., 2013).
Treatment for Endometriosis : Induces apoptosis and disrupts the cytoskeleton of endometrial stromal cells, indicating potential novel treatments for endometriosis (Sokalska et al., 2010).
Neurodegeneration in Parkinson's : Protects against dopaminergic neurodegeneration in Parkinsonian models, indicating potential therapeutic applications (Yan et al., 2011).
Inflammation in Vascular Diseases : Inhibits inflammation caused by Staphylococcus aureus in the intestinal microcirculation, beneficial for patients with vascular diseases (Pruefer et al., 2002).
Pulmonary Arterial Hypertension : Appears safe and may improve performance and survival in patients with pulmonary arterial hypertension (Kao, 2005).
In Vitro Metabolic Profiling : A complex metabolic profile with 29 identified metabolites in vitro, indicating a broad spectrum of biotransformation (Yin et al., 2022).
Safety and Hazards
When handling 6-Exomethylenesimvastatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . Serious adverse events, such as elevated levels of liver enzymes and creatine kinase, were reported more frequently with Simvastatin than with control .
Mechanism of Action
Target of Action
6-Exomethylenesimvastatin, also known as 6’-Exomethylene simvastatin, is a derivative of simvastatin, which belongs to the class of drugs known as statins . The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol, thereby lowering the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . By reducing the production of these lipids, this compound can help manage abnormal lipid levels and reduce the risk of atherosclerotic cardiovascular disease .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely to be similar to those of simvastatin, given their structural similarities . Simvastatin is absorbed orally, undergoes extensive first-pass extraction in the liver (the primary site of action), and is metabolized by CYP3A4 isoenzymes . These properties can influence the drug’s bioavailability and potential for drug interactions .
Result of Action
The primary result of this compound’s action is the reduction of LDL cholesterol levels . This can lead to a decrease in the risk of cardiovascular events, including heart attacks and strokes . Additionally, statins like this compound have been associated with plaque stabilization, reversal of endothelial dysfunction, and decreased thrombogenicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain foods and drugs can interact with statins, affecting their metabolism and efficacy . For example, grapefruit juice can increase the levels of statins in the body, potentially leading to side effects . Therefore, it’s important for patients to discuss their diet and any other medications they’re taking with their healthcare provider.
Biochemical Analysis
Biochemical Properties
6-Exomethylenesimvastatin, like simvastatin, is believed to inhibit the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . This interaction with HMG-CoA reductase is a crucial aspect of this compound’s biochemical role.
Cellular Effects
This compound may influence cell function by altering lipid metabolism, similar to simvastatin. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound likely involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a precursor to cholesterol . This could lead to changes in gene expression related to cholesterol synthesis.
Temporal Effects in Laboratory Settings
Simvastatin, a related compound, has been shown to have long-term effects on cellular function, including reduced cholesterol synthesis .
Dosage Effects in Animal Models
Studies on simvastatin have shown dose-dependent effects, including reduced cholesterol levels and potential adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in the mevalonate pathway due to its inhibition of HMG-CoA reductase . This could affect metabolic flux and levels of various metabolites, including those involved in cholesterol synthesis.
Transport and Distribution
Simvastatin is known to be quickly absorbed and distributed to the liver after oral administration .
properties
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTQWJUBUXHODX-BGYTUHEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153319 | |
| Record name | 6-Exomethylenesimvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121624-18-8 | |
| Record name | 6-Exomethylenesimvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Exomethylenesimvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-EXOMETHYLENESIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



